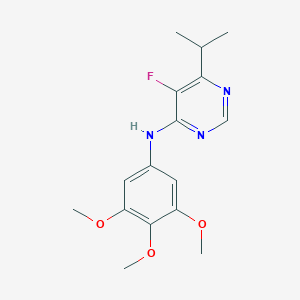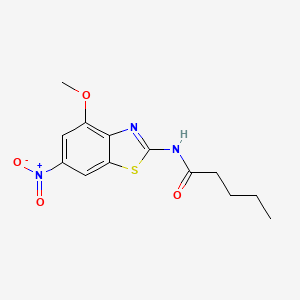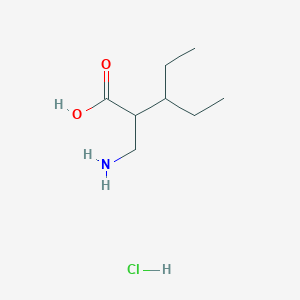![molecular formula C17H22N2O3S B2497963 Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2319848-30-9](/img/structure/B2497963.png)
Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including substitution reactions and the use of boric acid ester intermediates with benzene rings, as seen in the synthesis of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These processes are confirmed by spectroscopic techniques such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for structural confirmation (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often investigated using density functional theory (DFT) alongside experimental methods like single-crystal X-ray diffraction. This approach helps in understanding the conformational stability and electronic properties of the molecules. For instance, Huang et al. (2021) conducted a detailed study to compare the DFT-calculated structures with X-ray diffraction values, revealing insights into molecular electrostatic potential and frontier molecular orbitals.
Chemical Reactions and Properties
Compounds with similar frameworks undergo various chemical reactions, including condensation reactions that lead to the formation of derivatives with significant biological activities. The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives via a novel condensation reaction illustrates the chemical versatility of such frameworks (Shaabani et al., 2009).
Applications De Recherche Scientifique
Synthesis Methods and Applications
A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, using aromatic diamine, Meldrum's acid, and an isocyanide without any catalyst or activation. This procedure presents an alternative synthesis pathway for benzo[b][1,5]diazepine derivatives, which are structurally similar to various biologically active compounds such as triflubazam, clobazam, and 1,5-benzodiazepines, demonstrating a broad spectrum of biological activities. These derivatives have shown importance as therapeutic and prophylactic agents for conditions like diabetes, diabetic nephropathy, or glomerulosclerosis, indicating their significant potential in pharmaceutical applications (Shaabani et al., 2009).
Photochemical Reactions and Functionalization
In the context of photochemical reactions, the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones have been studied. These reactions proceed without the elimination of nitrogen, leading to the formation of N-substituted hydrazones or bis-hydrazonoethanes. This process, suitable for C−H functionalization of different aliphatic compounds, provides an efficient method for introducing functional groups into various substrates, highlighting the versatility of benzodiazepine derivatives in organic synthesis and potential applications in material science (Rodina et al., 2016).
Photoinitiation and Polymerization
A novel photoinitiator, Benzophenone-di-1,3-dioxane (BP-DDO), has been synthesized and characterized for free radical polymerization. This photoinitiator exhibited an optimal cure rate and enhanced polymerization rates and final conversions for acrylates and methacrylates compared to traditional photoinitiators. The study demonstrates the application of benzodiazepine derivatives in the development of new materials, specifically in the polymerization processes, where they can lead to improvements in the efficiency and quality of cured polymers (Wang Kemin et al., 2011).
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(13-2-3-15-16(10-13)22-12-21-15)19-6-1-5-18(7-8-19)14-4-9-23-11-14/h2-3,10,14H,1,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTMIBCAECQDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)




![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)
![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

